molecular formula C24H25N5O B2909300 3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 879584-20-0

3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2909300
CAS RN: 879584-20-0
M. Wt: 399.498
InChI Key: OKUWTWMAXWVRSW-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrimidine . Pyrimidine is a privileged scaffold and plays a vital role in various biological procedures as well as in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .


Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Molecular Structure Analysis

Pyrimidine is a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

Pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The structure-activity relationship (SAR) of pyrimidine derivatives as an anticancer agent has been the focus of research in the last decade .

Future Directions

The future directions in the research of pyrimidine derivatives include the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . The search for diverse and novel structural frameworks may pave the way to develop new effective anticancer drugs .

properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-18-16-23(28-14-12-27(13-15-28)19-8-4-3-5-9-19)29-24(26-18)21(17-25-29)20-10-6-7-11-22(20)30-2/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUWTWMAXWVRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

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